molecular formula C15H12O4 B5853716 4-[(3-formylphenoxy)methyl]benzoic acid

4-[(3-formylphenoxy)methyl]benzoic acid

Cat. No.: B5853716
M. Wt: 256.25 g/mol
InChI Key: LIAZFMKEURAOBZ-UHFFFAOYSA-N
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Description

4-[(3-Formylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a phenoxy group substituted with a formyl group at the meta position, connected via a methylene bridge to the benzoic acid core. This structure combines aromatic, ether, and carbonyl functionalities, making it a versatile intermediate in organic synthesis and drug discovery. The formyl group at the 3-position of the phenoxy ring enhances its reactivity, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further functionalization .

Properties

IUPAC Name

4-[(3-formylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O4/c16-9-12-2-1-3-14(8-12)19-10-11-4-6-13(7-5-11)15(17)18/h1-9H,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIAZFMKEURAOBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-formylphenoxy)methyl]benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and 3-bromomethylbenzoic acid.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3-formylphenoxy)methyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-[(3-carboxyphenoxy)methyl]benzoic acid.

    Reduction: 4-[(3-hydroxymethylphenoxy)methyl]benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(3-formylphenoxy)methyl]benzoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-[(3-formylphenoxy)methyl]benzoic acid involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This reactivity makes it useful in the modification of biomolecules and the development of bioactive compounds. The phenoxy methyl group can also interact with hydrophobic regions of proteins, influencing their function and activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Positional Isomers
  • 4-[(4-Formylphenoxy)methyl]benzoic Acid Differs in the formyl group position (para instead of meta on the phenoxy ring). Purity: 95% (CAS 428468-34-2) .
  • Methyl 4-[2-(3-Formylphenoxy)ethoxy]benzoate Contains an ethoxy linker instead of a methylene bridge. The ester group (vs. free carboxylic acid) reduces polarity, affecting bioavailability .
Functional Group Variations
  • 4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester
    • Replaces formyl with a nitro group. Nitro groups are electron-withdrawing, reducing electrophilicity but increasing stability. Synthesized via nucleophilic substitution (82% yield) using K₂CO₃/DMF .
  • 3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i) Incorporates a triazine ring and methoxy group. Melting point: 217.5–220°C; Rf = 0.62 (hexane/EtOH). The triazine core enhances π-π stacking interactions in supramolecular assemblies .
Bioactive Derivatives
  • 4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)benzoic Acid Derivatives Amide/ester derivatives show selective butyrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease. The dihydroisoquinoline moiety improves binding to enzymatic pockets .
  • D77 (HIV-1 Integrase Inhibitor) A bromo- and ethoxy-substituted benzoic acid derivative. The formyl group in 4-[(3-formylphenoxy)methyl]benzoic acid may mimic D77’s halogen interactions for antiviral activity .

Physical and Chemical Properties

Compound Melting Point (°C) Rf Value (Solvent System) Key Functional Groups
This compound Not reported Not available Formyl, benzoic acid
4-(3-Nitrobenzyloxy)benzoic Acid Methyl Ester Not reported Not available Nitro, ester
3-[[4-(4-Formyl-2-methoxyphenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoic Acid (4i) 217.5–220 0.62 (hexane/EtOH, 1:1) Formyl, triazine, methoxy
Methyl 4-[2-(3-formylphenoxy)ethoxy]benzoate Not reported Not available Formyl, ester, ethoxy linker
  • Reactivity : The formyl group in the target compound facilitates nucleophilic additions, whereas nitro or methoxy substituents in analogues modulate electronic effects (e.g., nitro groups deactivate the aromatic ring) .
  • Solubility : Ester derivatives (e.g., methyl esters) exhibit higher lipophilicity compared to free carboxylic acids, impacting their pharmacokinetic profiles .

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